molecular formula C15H11Cl2NO3 B5814613 methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate

methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B5814613
M. Wt: 324.2 g/mol
InChI Key: HUUVZUHGPWLYJR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate typically involves the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid and 3-chlorobenzoic acid.

    Reduction: Formation of corresponding amines and alcohols.

Scientific Research Applications

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dichlorobenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 2-chlorobenzoate

Uniqueness

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is unique due to its specific combination of functional groups and the presence of both chlorine and benzoyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride, followed by esterification with methanol. The process typically involves the use of dichloromethane as a solvent and triethylamine as a catalyst to enhance the reaction efficiency.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators.
  • Anticancer Potential : Research suggests that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further elucidation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialPotentially effective
Anti-inflammatoryInhibits cyclooxygenase
Anticancer (e.g., MCF-7 cells)Cytotoxic effects

Case Studies

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that this compound had an IC50 value indicating moderate cytotoxicity, warranting further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
Methyl 2,5-dichlorobenzoateContains two chlorine atomsModerate antimicrobial activity
Methyl 2-bromo-5-chlorobenzoateContains a bromo group instead of chloroLower cytotoxicity
Methyl 2-chlorobenzoateLacks the chlorobenzoyl moietyLimited biological activity

Properties

IUPAC Name

methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(5-6-13(12)17)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVZUHGPWLYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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